molecular formula C8H7ClN4O2 B2617201 Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate CAS No. 1146291-07-7

Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate

Cat. No. B2617201
M. Wt: 226.62
InChI Key: BVLMRSBIVKFCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate” is a chemical compound with the molecular weight of 277.11 . It is also known as "methyl 3- {6-chloro- [1,2,4]triazolo [4,3-b]pyridazin-3-yl}propanoate hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is “1S/C9H9ClN4O2.ClH/c1-16-9(15)5-4-8-12-11-7-3-2-6(10)13-14(7)8;/h2-3H,4-5H2,1H3;1H” and the InChI key is "BYOPOXCTRTVQIG-UHFFFAOYSA-N" .

It is stored at room temperature .

Scientific Research Applications

Reactivity and Synthesis

  • The reactivity of related compounds, such as Methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles has been explored, revealing that certain positions on the pyridazine ring are more reactive, leading to the synthesis of novel heterocyclic compounds (Adembri et al., 1976).
  • Research into the synthesis and structural analysis of triazolo and tetrazolo pyridazine derivatives has provided insights into their molecular frameworks, which are valuable for the development of pharmaceuticals (Sallam et al., 2021; Sallam et al., 2021).

Potential Pharmaceutical Applications

  • The design and synthesis of triazolopyridine and pyridotriazine derivatives have been investigated, with some compounds showing promising antimicrobial and antioxidant activities, hinting at potential therapeutic applications (Flefel et al., 2018).
  • Studies on triazolo- and tetrazolopyridazine derivatives have revealed their hypotension and heart rate activity, suggesting potential use in cardiovascular therapies (Katrusiak et al., 2001).

Chemical Structure and Properties

  • Research into nucleophilic substitution reactions, molecular aggregation, and structure of closely related compounds has expanded understanding of their chemical properties and potential utility in various scientific applications (Katrusiak & Katrusiak, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-15-8(14)4-7-11-10-6-3-2-5(9)12-13(6)7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLMRSBIVKFCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C2N1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate

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